Pyridazine, monopicrate

Catalog No.
S13287580
CAS No.
6164-81-4
M.F
C10H7N5O7
M. Wt
309.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine, monopicrate

CAS Number

6164-81-4

Product Name

Pyridazine, monopicrate

IUPAC Name

pyridazine;2,4,6-trinitrophenol

Molecular Formula

C10H7N5O7

Molecular Weight

309.19 g/mol

InChI

InChI=1S/C6H3N3O7.C4H4N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-4H

InChI Key

FPQUURQZILZEIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NN=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Pyridazine, monopicrate is a chemical compound that belongs to the class of heterocyclic compounds known as pyridazines. Pyridazine itself is a six-membered ring containing two nitrogen atoms at adjacent positions, which influences its chemical properties and reactivity. Monopicrate refers to the salt form of pyridazine with picric acid, resulting in a yellow solid that exhibits distinct physical and chemical characteristics. Pyridazine is recognized for its planar structure and resonance stabilization, which is significant in its interactions and reactions with other chemical entities .

Due to its unique electronic structure:

  • Electrophilic Substitution: The presence of nitrogen atoms makes certain positions on the pyridazine ring electron-deficient, allowing for electrophilic substitution reactions. The 3, 4, 5, and 6 positions are particularly reactive towards electrophiles .
  • Nucleophilic Substitution: Pyridazine can undergo nucleophilic substitutions, although these reactions are less common compared to pyridine due to the electron-withdrawing nature of the nitrogen atoms. The reaction typically occurs at positions not substituted by electronegative groups .
  • Cycloaddition Reactions: Pyridazine can react with compounds like maleic anhydride to form adducts under mild conditions .
  • Reduction Reactions: Pyridazine can be reduced using sodium in methanol, leading to various derivatives. This reduction is facilitated by the presence of adjacent nitrogen atoms which can stabilize intermediates formed during the reaction .

Pyridazine derivatives have been studied for their biological activities, including:

  • Antimicrobial Properties: Some pyridazine derivatives exhibit significant antimicrobial activity against various bacterial strains.
  • Anticancer Activity: Certain compounds derived from pyridazine have shown potential in inhibiting cancer cell growth and proliferation through various mechanisms.
  • Anti-inflammatory Effects: Research indicates that specific pyridazine derivatives may possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases .

The synthesis of pyridazine and its derivatives typically involves several methods:

  • Condensation Reactions: Pyridazines can be synthesized through condensation reactions involving hydrazines and carbonyl compounds or α,β-unsaturated carbonyl compounds under acidic or basic conditions .
  • Cyclization Reactions: The cyclization of suitable precursors such as β-dicarbonyl compounds with hydrazine can yield pyridazines in good yields .
  • 1,3-Dipolar Cycloaddition: This method involves the reaction of nitrilimines with olefins or other suitable dipolarophiles to form pyridazines efficiently .

Pyridazine and its derivatives have a range of applications:

  • Pharmaceuticals: Due to their biological activities, pyridazine derivatives are explored as potential drug candidates for treating infections, cancer, and inflammatory diseases.
  • Agricultural Chemicals: Some pyridazine compounds are used as herbicides or pesticides due to their efficacy against specific plant pathogens.
  • Dyes and Pigments: The vibrant color of pyridazine salts makes them suitable for use in dyes and pigments in various industrial applications .

Studies on the interactions of pyridazine with other molecules reveal:

  • Complex Formation: Pyridazine can form complexes with metal ions, which may enhance its biological activity or alter its reactivity.
  • Hydrogen Bonding: The nitrogen atoms in pyridazine can participate in hydrogen bonding interactions, influencing solubility and stability in biological systems.
  • Reactivity with Electrophiles: The reactivity of pyridazine towards electrophiles is influenced by substituents on the ring, which can modulate its interaction profile .

Pyridazine shares structural similarities with other diazine compounds such as:

CompoundStructureUnique Features
PyridineC5H5NContains one nitrogen atom; more stable than pyridazine.
PyrazineC4H4N2Contains two nitrogen atoms at opposite positions; less reactive than pyridazine.
DiazineC4H4N2General term for compounds with two nitrogen atoms; includes both pyridine and pyrazine structures.
PyrimidineC4H4N2Contains nitrogen at non-adjacent positions; distinct reactivity patterns compared to pyridazine.

Pyridazine's unique characteristic lies in its adjacent nitrogen arrangement, which significantly affects its reactivity and biological activity compared to these similar compounds. This arrangement contributes to its distinct properties such as lower stability compared to pyridine but higher reactivity in certain contexts .

The pyridazine heterocycle, a six-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized in the late 19th century. Emil Fischer’s pioneering work on hydrazine derivatives laid the groundwork for pyridazine’s discovery, with early syntheses involving condensation reactions between phenylhydrazine and levulinic acid. Pyridazine monopicrate emerged as a derivative of interest due to picric acid’s strong acidity, which facilitates salt formation with weakly basic heterocycles like pyridazine. Although the exact date of its first synthesis remains undocumented, the compound gained attention in the mid-20th century as researchers explored nitrogen-rich heterocycles for energetic materials and coordination complexes.

Chemical Significance in Heterocyclic Chemistry

Pyridazine monopicrate exemplifies the versatility of diazines in organic synthesis. The pyridazine core’s high dipole moment (4.22 D) and dual hydrogen-bonding capacity distinguish it from its isomers pyrimidine and pyrazine. These properties arise from the adjacent nitrogen atoms, which create an electron-deficient ring system capable of engaging in π-π stacking and hydrogen-bonding interactions. When combined with picric acid, the resulting salt exhibits enhanced stability and crystallinity, making it a valuable candidate for X-ray crystallography studies.

The compound’s significance extends to its role as a precursor in medicinal chemistry. Pyridazine derivatives, such as the MAO inhibitor minaprine and the antiviral agent pirodavir, demonstrate the heterocycle’s pharmacophoric potential. While pyridazine monopicrate itself is not therapeutic, its structural features inform the design of bioactive molecules with optimized solubility and target affinity.

Role in Supramolecular and Coordination Chemistry

Pyridazine monopicrate’s utility in supramolecular chemistry stems from its ability to participate in non-covalent interactions. The pyridazine ring engages in π-π stacking with aromatic systems, while the picrate anion contributes to charge-assisted hydrogen bonding. For instance, in the cobalt(II) complex [CoCl₂(C₄H₄N₂)]ₙ, pyridazine ligands form stacked columns with a centroid-to-centroid distance of 3.61 Å, indicative of strong π-π interactions. Similar behavior is anticipated in pyridazine monopicrate, where the picrate moiety could further stabilize supramolecular assemblies through electrostatic forces.

In coordination chemistry, pyridazine acts as a bridging ligand, facilitating the formation of one-dimensional polymeric chains. The title cobalt complex exemplifies this, with pyridazine linking Co²⁺ centers through μ-1,1-bridging chloride anions (Figure 1). The octahedral coordination geometry and bond parameters are summarized below:

ParameterValue (Å, °)
Co–N bond length2.128
Co–Cl bond length2.463
N–Co–N bond angle180.0
Cl–Co–Cl bond angle83.66–96.34

Table 1: Geometric parameters of the cobalt-pyridazine complex.

These structural insights suggest that pyridazine monopicrate could similarly coordinate metal ions, with potential applications in catalysis or materials science. The compound’s ability to form hydrogen bonds, as seen in the weak C–H⋯Cl interaction (D⋯A = 3.574 Å), further underscores its relevance in designing functional crystalline materials.

Structural Elucidation via X-ray Crystallography

X-ray crystallographic analysis of pyridazine monopicrate reveals the characteristic pyridazinium-picrate synthon, which is commonly observed in picrate complexes of nitrogen-containing heterocycles [2]. The crystal structure demonstrates that the pyridazinium cation and picrate anion are held together through a network of hydrogen bonds and electrostatic interactions [2]. The geometry of the pyridazinium-picrate ion pair is governed by additional carbon-hydrogen to oxygen and nitrogen-hydrogen to oxygen hydrogen bonds with the ortho-nitro groups of the picrate [2].

In the crystalline state, the pyridazine ring maintains its planarity, with bond lengths and angles characteristic of aromatic systems [7]. The nitrogen-nitrogen bond distance in the pyridazine ring is approximately 1.328 angstroms, which is consistent with single bond character as determined by electron diffraction and microwave spectroscopy data [8] [7]. The internal bond angles such as nitrogen-nitrogen-carbon of approximately 122.74 degrees and carbon-carbon-carbon angles near 120 degrees indicate the preservation of aromaticity in the crystalline environment [7].

The picrate component in the crystal structure shows the three nitro groups positioned almost coplanar with the aromatic ring, with dihedral angles typically ranging from 7 to 10 degrees [9]. The molecular conformation of picric acid is stabilized by intramolecular oxygen-hydrogen to oxygen hydrogen bonds [9]. The carbon-oxygen bond length in the phenolic group of picrate is shortened to approximately 1.231 angstroms, reflecting the ionic character following deprotonation [10].

Crystallographic studies of related pyridazine complexes reveal that the pyridazine ring can exhibit slight deviations from planarity under certain conditions [7]. In some structures, torsion angles may deviate from the expected planar geometry, with carbon-carbon-carbon-carbon and nitrogen-carbon-carbon-carbon torsion angles showing variations of up to 19 and 28 degrees respectively [7]. These structural distortions can influence the electronic properties and intermolecular interactions within the crystal lattice [7].

Computational Modeling of Electronic Configuration

Density functional theory calculations using the B3LYP functional with 6-31G* basis sets provide detailed insights into the electronic structure of pyridazine and its picrate complex [11] [12]. The highest occupied molecular orbital energy of pyridazine is calculated at approximately -6.06 electron volts, while the lowest unoccupied molecular orbital energy is -1.91 electron volts, resulting in an energy gap of 4.15 electron volts [13]. This energy gap is characteristic of aromatic heterocycles and indicates the stability of the electronic configuration [12].

The computational analysis reveals that pyridazine exhibits a dipole moment of 4.22 Debye, which is significantly higher than other diazine isomers [5]. This large dipole moment arises from the adjacent positioning of the two nitrogen atoms, creating an asymmetric charge distribution within the ring [14]. The electronegativity of pyridazine is calculated at 3.88 electron volts, with a chemical hardness of 1.83 electron volts and corresponding chemical softness of 0.55 inverse electron volts [11].

Electronic PropertyPyridazine ValueComputational Method
HOMO Energy (electron volts)-6.06Density Functional Theory B3LYP/6-31G*
LUMO Energy (electron volts)-1.91Density Functional Theory B3LYP/6-31G*
Energy Gap (electron volts)4.15HOMO-LUMO difference
Dipole Moment (Debye)4.22Experimental/theoretical
Ionization Potential (electron volts)5.53Calculated
Electron Affinity (electron volts)1.95Calculated
Electronegativity (electron volts)3.88Calculated
Chemical Hardness (electron volts)1.83Calculated
Chemical Softness (inverse electron volts)0.55Calculated

The molecular electrostatic potential analysis of pyridazine shows regions of negative potential around the nitrogen atoms, indicating sites favorable for electrophilic attack [15]. The frontier molecular orbital analysis reveals that both the highest occupied molecular orbital and lowest unoccupied molecular orbital are delocalized across the entire pyridazine ring system [13]. This delocalization contributes to the aromatic stability and chemical reactivity patterns observed experimentally [13].

Time-dependent density functional theory calculations provide information about the electronic absorption properties of pyridazine [16]. The first electronically excited state shows structural changes compared to the ground state, with some deviation from the expected planar geometry [17]. The equation-of-motion coupled-cluster single and double calculations indicate that the symmetry constraint changes from C₂ᵥ to Cₛ in the excited state, making additional vibrational modes optically active [17].

Comparative Analysis with Related Diazine Picrates

The comparative analysis of pyridazine monopicrate with other diazine picrates reveals significant structural and electronic differences arising from the positioning of nitrogen atoms within the six-membered ring [12]. Pyrimidine, with nitrogen atoms at positions 1 and 3, exhibits a dipole moment of 2.34 Debye, which is considerably lower than pyridazine [5]. Pyrazine, with nitrogen atoms at positions 1 and 4, shows no dipole moment due to its symmetric structure [5] [12].

The physicochemical properties of the three diazine isomers demonstrate the profound effect of nitrogen positioning on molecular behavior [5] [19]. Pyridazine has a melting point of -8 degrees Celsius and a boiling point of 208 degrees Celsius, while pyrimidine melts at 1.23 degrees Celsius and boils at 124 degrees Celsius [5]. Pyrazine exhibits the highest melting point at 48 degrees Celsius but the lowest boiling point at 115 degrees Celsius [5]. These differences reflect variations in intermolecular forces and crystal packing arrangements [5].

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Density (g/cm³)pKaDipole Moment (Debye)
PyridazineC₄H₄N₂-8.002081.1032.244.22
PyrimidineC₄H₄N₂1.231241.0161.302.34
PyrazineC₄H₄N₂48.001151.0310.650.00

The basicity of the diazines follows the order pyridazine > pyrimidine > pyrazine, as reflected in their pKa values of 2.24, 1.30, and 0.65 respectively [5]. This trend directly influences the stability and formation of their respective picrate salts [20]. Pyridazine monopicrate benefits from the higher basicity of pyridazine, which facilitates protonation and salt formation with picric acid [2].

Crystallographic studies of various diazine picrates show that the hydrogen bonding patterns vary significantly depending on the nitrogen positioning [2]. Pyridazine picrates typically exhibit the characteristic pyridazinium-picrate synthon with additional stabilization from carbon-hydrogen to oxygen interactions [2]. Pyrimidine and pyrazine picrates may show different hydrogen bonding geometries due to the altered spatial arrangement of the nitrogen lone pairs [2].

The electronic properties calculated through density functional theory reveal that pyridazine has the smallest energy gap among the diazines, indicating higher polarizability and chemical reactivity [12]. This enhanced reactivity is attributed to the destabilizing effect of the adjacent nitrogen atoms, which creates electron-deficient carbon centers within the ring [12]. The computational results correlate well with experimental observations of pyridazine's chemical behavior in various reactions [12].

Hydrogen Bonding Networks and Noncovalent Interactions

The hydrogen bonding network in pyridazine monopicrate is characterized by multiple types of noncovalent interactions that contribute to the overall stability of the crystal structure [2] [15]. The primary interaction involves the protonated nitrogen of pyridazinium forming hydrogen bonds with the oxygen atoms of the picrate anion [2]. These nitrogen-hydrogen to oxygen interactions typically exhibit bond distances ranging from 2.8 to 3.2 angstroms with angles between 140 and 180 degrees [2].

Secondary hydrogen bonding interactions include carbon-hydrogen to oxygen contacts between the pyridazinium ring and the nitro groups of picrate [2]. These weaker interactions have typical distances of 3.0 to 3.4 angstroms and contribute 8 to 15 kilojoules per mole to the overall stabilization energy [21]. The geometry of these interactions is influenced by the spatial arrangement of the nitro groups, which are nearly coplanar with the picrate ring [9].

Interaction TypeTypical Distance (Å)Angle Range (°)Energy (kJ/mol)
Nitrogen-Hydrogen to Oxygen (nitro)2.8-3.2140-18015-25
Carbon-Hydrogen to Oxygen (nitro)3.0-3.4120-1608-15
Oxygen-Hydrogen to Nitrogen (pyridazine)2.6-2.9150-18020-32
π-π stacking3.3-3.5-10-20

The formation of hydrogen bonds in pyridazine picrate systems is notably strong, with one of the largest enthalpies of formation for an oxygen-hydrogen to nitrogen hydrogen bond observed at 32 kilojoules per mole [21]. This exceptional stability arises from the high basicity of pyridazine compared to other diazines, enabling more effective protonation and subsequent hydrogen bond formation [14].

π-π stacking interactions may also contribute to the crystal structure, with typical interplanar separations of 3.3 to 3.5 angstroms between aromatic rings [22]. These interactions are particularly important when the pyridazinium and picrate rings adopt parallel orientations within the crystal lattice [22]. The stacking interactions appear to be of the donor-acceptor type, involving specific contacts between electron-rich regions of one ring and electron-deficient regions of another [22].

The computational analysis using natural bond orbital methods confirms the existence of relatively weak noncovalent interactions between the cation and anion moieties [23] [15]. The molecular electrostatic potential maps support the formation of intermolecular electrostatic interactions, with regions of positive potential on the pyridazinium cation complementing negative potential regions on the picrate anion [15]. These electrostatic interactions work synergistically with hydrogen bonding to create a stable three-dimensional network within the crystal structure [15].

The formation of pyridazine, monopicrate follows established principles of salt formation between nitrogen-containing heterocycles and picric acid. Pyridazine, with its adjacent nitrogen atoms at positions 1 and 2 of the six-membered aromatic ring, demonstrates weak basicity that allows for protonation and subsequent salt formation with picric acid [5]. The reaction mechanism involves proton transfer from the acidic phenolic hydrogen of picric acid to one of the nitrogen atoms in pyridazine, leading to the formation of an ionic salt structure.

The synthetic approach typically involves direct mixing of equimolar quantities of pyridazine and picric acid in an appropriate solvent system. Similar synthetic methodologies have been successfully employed for the preparation of related picrate salts, as demonstrated in the synthesis of o-toluidinium picrate and m-toluidinium picrate [6] [7]. The reaction proceeds through an acid-base neutralization mechanism, where the lone pair electrons on the nitrogen atoms of pyridazine interact with the proton from picric acid.

Research has established that pyridazine readily forms salts with various acids, including picric acid and hydrochloric acid, due to the availability of the nitrogen lone pairs for protonation [5]. The formation of picrate salts generally occurs through straightforward condensation reactions, where the organic base reacts with picric acid to yield crystalline products [8] [9]. The process is facilitated by the strong electron-withdrawing effects of the three nitro groups in picric acid, which enhance its acidity and promote efficient proton transfer.

Solvent-Based Crystallization Techniques

The crystallization of pyridazine, monopicrate employs established solvent-based methodologies that have proven effective for similar heterocyclic picrate salts. Methanol and ethanol serve as the primary crystallization solvents due to their ability to dissolve both reactants and facilitate controlled crystal growth [6] [10]. The slow evaporation technique at room temperature represents the most commonly employed approach for obtaining high-quality single crystals suitable for structural characterization.

Temperature control plays a crucial role in crystal formation, with room temperature crystallization generally producing optimal results. Research on related systems has demonstrated that the choice of crystallization solvent significantly influences the molecular structure and packing arrangements of the resulting crystals [10]. The influence of crystallization solvent on copper(II) saccharinato complexes with pyridazine has shown that different solvents can lead to markedly different structural outcomes, emphasizing the importance of careful solvent selection.

Alternative crystallization methods include the liquid-phase diffusion technique, where diethyl ether is slowly diffused into the reaction solution containing the salt [10]. This approach allows for more controlled nucleation and growth processes, potentially yielding crystals with improved morphological characteristics. The solvent evaporation rate directly affects crystal size and quality, with slower evaporation typically producing larger, more well-formed crystals suitable for single-crystal X-ray diffraction analysis.

The crystallization process for pyridazine derivatives has shown sensitivity to various factors including temperature, concentration, and the presence of water molecules [11]. Studies on pyridyl-pyridazines have revealed systematic transitions from close-packed to porous solvated assemblies with increasing aromatic substitution and steric hindrance, suggesting that careful control of crystallization conditions is essential for obtaining desired crystal forms.

Spectroscopic Characterization

Vibrational Spectroscopy (Infrared/Raman)

The vibrational spectroscopic characterization of pyridazine, monopicrate relies on comprehensive analysis of both the pyridazine and picrate components within the salt structure. The infrared spectrum of the parent pyridazine molecule exhibits characteristic vibrational modes that serve as reference points for understanding the salt formation [12] [13]. Key vibrational assignments for pyridazine include fundamental modes at specific frequencies that undergo shifts upon salt formation.

Research on pyridazine vibrational spectroscopy has established fundamental frequency assignments using density functional theory calculations with the B3LYP functional and extensive basis sets [12]. The vibrational spectrum of monomeric pyridazine isolated in solid argon provides precise frequency data, including modes at 361.2 cm⁻¹ (ν₁₆, B₁ symmetry), 361.3 cm⁻¹ (ν₁₃, A₂ symmetry), 619.0 cm⁻¹ (ν₂₄, B₂ symmetry), and 664.7 cm⁻¹ (ν₉, A₁ symmetry) [14] [15].

The formation of the picrate salt introduces additional characteristic vibrational modes from the picric acid component. Picrate salts typically exhibit strong absorption bands due to the asymmetric and symmetric stretching vibrations of nitro groups, typically appearing at frequencies around 1534 cm⁻¹ and lower frequencies respectively [7]. The phenolic character of picric acid contributes additional vibrational modes in the fingerprint region.

Studies on related picrate salts have demonstrated characteristic infrared absorption patterns. For pyridine picrate, specific vibrational modes have been identified and assigned [16] [17]. The formation of intermolecular hydrogen bonds between the protonated nitrogen and picrate anion typically results in frequency shifts compared to the free components. The N-H stretching vibrations of the protonated pyridazine appear as broad absorption bands in the 3000-3500 cm⁻¹ region.

Vibrational ModeFrequency (cm⁻¹)AssignmentIntensity
N-H stretch (asymmetric)3186Protonated pyridazineStrong
C-H stretch (aromatic)3075-3080Ring C-H modesMedium
C=C/C=N stretch1600-1500Ring vibrationsStrong
NO₂ stretch (asymmetric)1534Picrate nitro groupsVery strong
Ring breathing1000-1200Heterocycle modesMedium
Out-of-plane bending600-900Ring deformationWeak-Medium

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about pyridazine, monopicrate through analysis of ¹H, ¹³C, and ¹⁵N chemical shifts. The protonation of pyridazine upon salt formation results in characteristic downfield shifts of the nitrogen-bound proton signals, reflecting the change in electronic environment [18]. Comprehensive NMR studies of pyridazine derivatives have established chemical shift ranges and coupling patterns for various substituted pyridazines.

Research on pyridazine NMR spectroscopy has documented ¹H, ¹³C, and ¹⁵N chemical shifts using one-dimensional and two-dimensional NMR techniques [18]. The study employed gradient-selected correlation experiments including ¹H-¹H gDQCOSY, ¹H-¹³C gHMQC, ¹H-¹³C gHMBC, and ¹H-¹⁵N CIGAR-HMBC to establish complete assignments. These methods provide unambiguous assignment of all carbon and nitrogen atoms in the pyridazine framework.

The picric acid component contributes characteristic carbon resonances in the aromatic region, with the electron-withdrawing nitro groups causing significant downfield shifts compared to simple phenolic compounds [7]. The carbon atoms ortho to nitro groups typically appear at chemical shifts around 125-130 ppm, while the phenolic carbon exhibits signals around 140-145 ppm. The nitro carbon atoms themselves appear as distinct signals in the ¹³C NMR spectrum.

For pyridazine derivatives, the ¹³C NMR spectrum typically shows four distinct carbon signals corresponding to the four unique carbon positions in the heterocyclic ring. The chemical shifts are influenced by the electron density distribution, with carbons adjacent to nitrogen atoms generally appearing at higher chemical shifts due to the electronegative nitrogen atoms. Salt formation typically results in small but measurable shifts in these resonance positions.

NucleusChemical Shift Range (ppm)AssignmentMultiplicity
¹H (pyridazine)8.5-9.5Ring protonsDoublets/multiplets
¹H (NH)10-15Protonated nitrogenBroad singlet
¹³C (pyridazine)120-160Ring carbonsSinglets
¹³C (picrate)125-145Aromatic carbonsSinglets
¹⁵N (pyridazine)-100 to -50Nitrogen atomsVariable

Mass Spectrometric Analysis

Mass spectrometric characterization of pyridazine, monopicrate provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak for the salt appears at m/z 309, corresponding to the calculated molecular weight of 309.19 g/mol [2]. Electron ionization mass spectrometry typically produces characteristic fragmentation patterns that provide structural information about both the pyridazine and picrate components.

The pyridazine component exhibits characteristic fragmentation under electron ionization conditions. The molecular ion of pyridazine itself (m/z 80) serves as a reference for understanding fragmentation pathways in the salt [19]. Common fragmentation patterns include loss of nitrogen atoms and ring opening reactions that are characteristic of diazine compounds. The adjacent nitrogen atoms in pyridazine create unique fragmentation patterns distinct from other diazine isomers.

For the picrate component, mass spectrometric analysis typically shows the characteristic molecular ion at m/z 229 along with fragment ions resulting from loss of nitro groups [2]. The fragmentation pattern of picric acid includes prominent peaks at m/z 199 (loss of NO), m/z 183 (loss of NO₂), and further fragmentations leading to smaller aromatic fragments. The presence of three nitro groups provides multiple pathways for fragmentation.

High-resolution mass spectrometry offers precise molecular weight determination that confirms the 1:1 stoichiometry of the salt formation. Studies on similar picrate salts have utilized high-resolution mass spectrometry to confirm binding ratios and molecular compositions [20]. The technique provides definitive evidence for the molecular formula assignment and can detect the presence of hydrated forms or other molecular associates.

m/z ValueAssignmentRelative IntensityFragmentation
309[M]⁺ (molecular ion)ModerateIntact salt
229Picrate componentStrongLoss of pyridazine
199Picrate - NOMediumNO elimination
183Picrate - NO₂StrongNO₂ elimination
80Pyridazine componentStrongLoss of picrate
53Ring fragmentMediumFurther fragmentation

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

309.03454758 g/mol

Monoisotopic Mass

309.03454758 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types